molecular formula C18H11Cl2FN4S B2929020 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 956795-96-3

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2929020
CAS No.: 956795-96-3
M. Wt: 405.27
InChI Key: QWQVMXPPADCNEM-UHFFFAOYSA-N
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Description

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C18H11Cl2FN4S and its molecular weight is 405.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound has been synthesized alongside derivatives, focusing on structural characterization through single crystal diffraction. These studies have highlighted the planar nature of the molecule, with specific groups positioned perpendicularly to the rest of the molecule structure, providing insight into molecular conformation and symmetry (Kariuki et al., 2021).

Antimicrobial Activities

Research has shown that derivatives of the compound exhibit significant antimicrobial properties. The synthesized compounds, including various pyrazole derivatives, have been tested against a range of bacterial and fungal species, demonstrating good antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents (Ragavan et al., 2010).

Corrosion Inhibition

Derivatives of the compound have been explored for their corrosion inhibition capabilities. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the corrosion inhibition performance of thiazole and thiadiazole derivatives on iron metal. These studies provide a theoretical basis for the application of these compounds as corrosion inhibitors (Kaya et al., 2016).

Anti-inflammatory and Analgesic Activities

Investigations into imidazolyl acetic acid derivatives, related to the structure of the compound , have shown promising anti-inflammatory and analgesic activities. Such studies suggest the potential for developing new therapeutic agents targeting inflammation and pain management (Khalifa & Abdelbaky, 2008).

Fluorescent Chemosensor for Metal Ion Detection

Research into related pyrazoline derivatives has led to the development of novel fluorescent chemosensors for the detection of metal ions like Fe3+. These findings indicate the compound's potential application in environmental monitoring and analysis (Khan, 2020).

Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN4S/c19-11-3-6-13(15(20)7-11)16-9-26-18(24-16)25-17(22)14(8-23-25)10-1-4-12(21)5-2-10/h1-9H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQVMXPPADCNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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